molecular formula C10H8BrNO2 B1443330 7-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 1260650-06-3

7-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B1443330
M. Wt: 254.08 g/mol
InChI Key: YUZSHCRKAFZOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . 1-Methylindole-3-carboxylic acid, a related compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .


Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Chemical Investigation and Bioactivity

7-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives have been studied in various contexts. In one investigation, brominated tryptophan derivatives from thorectidae sponges showed activity against Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).

Synthetic Methodologies

The synthesis of various brominated indole derivatives, including 7-bromo-1-methyl-1H-indole-3-carboxylic acid, has been an area of significant research. Expedient routes to such compounds have been developed, highlighting their importance as valuable substrates in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).

Photophysical Studies

New indole derivatives synthesized from brominated dehydroamino acids displayed promising photophysical properties, suggesting their potential as fluorescent probes. Their response to fluoride ions was particularly notable, indicating selectivity towards F- ions (Pereira et al., 2010).

Reaction with N-Bromosuccinimide

Studies on the reaction of indole derivatives with N-bromosuccinimide have expanded the understanding of chemical transformations in bromo-indole compounds. This research contributes to the broader knowledge of indole chemistry and potential applications (Irikawa et al., 1989).

Synthesis of Novel Indole Derivatives

The synthesis of novel indole derivatives, such as 1-phenyl-1H-indole-2-carboxylic acids, has been achieved using methods like Ullmann and Dieckmann reactions. These synthesized compounds have diverse potential applications, including in the development of new materials and pharmaceuticals (Unangst et al., 1987).

Development of Anti-Inflammatory Compounds

Research on bromo indoles, including 7-bromo-1-methyl-1H-indole-3-carboxylic acid, has been directed towards developing anti-inflammatory compounds. This includes the strategic development of core moieties for natural compounds like Herdmanine D (Sharma et al., 2020).

Novel Synthetic Routes

Efficient synthetic methods for 1-methyl-1H-indole-3-carboxylates, including bromo-indole derivatives, have been developed. These methods involve cross-dehydrogenative coupling, highlighting the versatility of bromo-indoles in chemical synthesis (Akbari & Faryabi, 2023).

Future Directions

Indoles have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is a topic of ongoing research .

properties

IUPAC Name

7-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZSHCRKAFZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 3
7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-methyl-1H-indole-3-carboxylic acid

Citations

For This Compound
1
Citations
J Zhang, W Xu, W Zhuang, X Chen… - The Journal of …, 2023 - ACS Publications
A rhodaelectro-catalyzed C2–H selectively decarboxylative alkenylation of 3-carboxy-1H-indoles employing electricity as the traceless terminal oxidant has been accomplished. The …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.